REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([CH3:11])([CH3:10])[CH3:9])[C:3]=1[OH:12].CO.C[O-].[Na+].C(O)C.[CH2:21]([OH:24])[CH:22]=[CH2:23].C1(C)C=CC=CC=1>[O-]CC.[O-]CC.[O-]CC.[O-]CC.[Ti+4]>[C:8]([C:4]1[CH:5]=[C:6]([CH2:23][CH2:22][CH2:21][OH:24])[CH:7]=[C:2]([CH3:1])[C:3]=1[OH:12])([CH3:9])([CH3:11])[CH3:10] |f:2.3,7.8.9.10.11|
|
Name
|
|
Quantity
|
62.4 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
titanium tetraethoxide
|
Quantity
|
17.4 g
|
Type
|
catalyst
|
Smiles
|
[O-]CC.[O-]CC.[O-]CC.[O-]CC.[Ti+4]
|
Name
|
|
Quantity
|
53.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
38.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
to distill
|
Type
|
CUSTOM
|
Details
|
Then, the reaction system was tightly closed
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction system was cooled to room temperature
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C)CCCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |